2,3-Dichloro-4-(propan-2-yloxy)phenol
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Overview
Description
2,3-Dichloro-4-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H10Cl2O2 It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a propan-2-yloxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(propan-2-yloxy)phenol typically involves the chlorination of 4-(propan-2-yloxy)phenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenol group, to yield hydroquinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinone derivatives.
Scientific Research Applications
2,3-Dichloro-4-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(propan-2-yloxy)phenol involves its interaction with biological molecules through its phenol and chlorine groups. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar antimicrobial properties but different substitution pattern.
4-Chloro-3-methylphenol: A chlorinated phenol with a methyl group, used as a disinfectant.
2,3,4-Trichlorophenol: A more heavily chlorinated phenol with enhanced antimicrobial activity.
Uniqueness
2,3-Dichloro-4-(propan-2-yloxy)phenol is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and biological activity compared to other chlorinated phenols
Properties
IUPAC Name |
2,3-dichloro-4-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDDLKCXQMFYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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